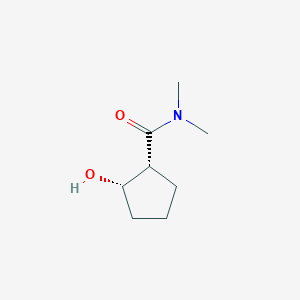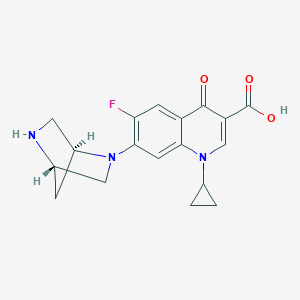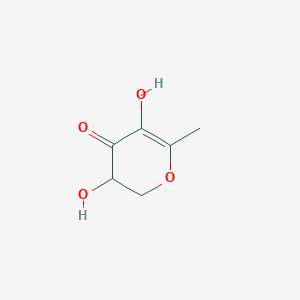![molecular formula C48H81N3O35 B020589 N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 110402-13-6](/img/structure/B20589.png)
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Manp-glcp-manp-manp-glcp-fucp-glcp” is a complex polysaccharide composed of multiple sugar units, including mannose, glucose, and fucose. This polysaccharide is known for its unique structural properties and potential biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “Manp-glcp-manp-manp-glcp-fucp-glcp” typically involves the extraction and purification of polysaccharides from natural sources such as mushrooms or other fungi. The process includes:
Extraction: The polysaccharides are extracted using hot water or alkaline solutions.
Industrial Production Methods
Industrial production of this polysaccharide involves large-scale fermentation processes using fungal mycelium. The fermentation broth is processed to extract and purify the polysaccharides, ensuring consistency and quality for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
“Manp-glcp-manp-manp-glcp-fucp-glcp” undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
Oxidation: Periodate, mild acidic conditions.
Reduction: Sodium borohydride, neutral or slightly basic conditions.
Substitution: Various catalysts and reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified polysaccharides with altered functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
“Manp-glcp-manp-manp-glcp-fucp-glcp” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polysaccharide structures and reactions.
Biology: Investigated for its role in cell signaling and immune modulation.
Medicine: Explored for its potential anti-tumor, anti-inflammatory, and immunostimulatory effects.
Industry: Utilized in the development of functional foods, pharmaceuticals, and cosmetic products.
Mecanismo De Acción
The mechanism by which “Manp-glcp-manp-manp-glcp-fucp-glcp” exerts its effects involves interactions with specific molecular targets and pathways. It can modulate immune responses by interacting with receptors on immune cells, leading to the activation of signaling pathways such as the TLR-4/MyD88/NF-κB pathway. This activation results in the production of cytokines and other immune mediators, enhancing the body’s defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Fucomannogalactan: A polysaccharide with a similar backbone structure but different branching patterns.
β-1,6-glucan: Another polysaccharide with a different arrangement of glucose units.
Uniqueness
“Manp-glcp-manp-manp-glcp-fucp-glcp” is unique due to its specific combination of mannose, glucose, and fucose units, which confer distinct biological activities and structural properties. Its ability to modulate immune responses and potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Número CAS |
110402-13-6 |
|---|---|
Fórmula molecular |
C48H81N3O35 |
Peso molecular |
1260.2 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H81N3O35/c1-12-25(61)32(68)35(71)45(77-12)75-10-17(60)39(26(62)16(5-52)49-13(2)57)83-44-24(51-15(4)59)31(67)40(21(9-56)81-44)84-48-38(74)42(86-47-37(73)34(70)29(65)20(8-55)80-47)41(85-43-23(50-14(3)58)30(66)27(63)18(6-53)78-43)22(82-48)11-76-46-36(72)33(69)28(64)19(7-54)79-46/h5,12,16-48,53-56,60-74H,6-11H2,1-4H3,(H,49,57)(H,50,58)(H,51,59)/t12-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47+,48-/m0/s1 |
Clave InChI |
WELBOEKRIKBUAU-PKZYLINOSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O |
Sinónimos |
alpha-Manp(1-3)-(beta-GlcpNAc(1-4))-(alpha-Manp(1-6))-beta-Manp(1-4)-beta-GlcpNAc(1-4)-(alpha-Fucp(1-6))-GlcpNAc Manp-Glcp-Manp-Manp-Glcp-Fucp-Glcp MGMM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)



![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)



